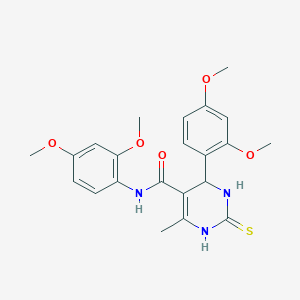
N,4-bis(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N,4-bis(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with various functional groups, including carboxamide, thioxo, and dimethoxyphenyl groups .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and orientation of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the carboxamide group could potentially make it polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The compound has been explored in the synthesis of various heterocyclic compounds due to its potential as a building block in medicinal chemistry. For instance, it serves as a precursor in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines. These derivatives exhibit significant biological activities, including anti-inflammatory and analgesic properties, highlighting their potential in pharmaceutical research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Synthetic efforts around this compound extend to creating derivatives with antimicrobial properties. New tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives were synthesized, demonstrating significant inhibition against bacterial and fungal growth, which positions them as candidates for further antimicrobial studies (Akbari et al., 2008).
Polymer Material Development
In polymer science, this compound's derivatives have been integrated into the synthesis of advanced materials. For example, hyperbranched aromatic polyimides incorporating similar structural motifs have been developed, showing promise for applications in high-performance materials due to their solubility and thermal stability (Yamanaka, Jikei, & Kakimoto, 2000).
Nucleotide Analogs for DNA Sequencing
Research into nucleotide analogs has also featured the use of related thioamide derivatives for DNA sequencing. These compounds serve as chain terminators, demonstrating the versatility of this chemical framework in biotechnological applications (Wojczewski, Schwarzer, & Engels, 2000).
Catalytic Synthesis Applications
The compound has been utilized as a reactant in the Biginelli reaction, facilitated by sodium hydrogen sulfate as a catalyst. This approach yields N,4-diaryl-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxamides, underscoring its utility in facilitating efficient synthetic routes for complex molecules (Gein, Zamaraeva, & Dmitriev, 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
N,4-bis(2,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-12-19(21(26)24-16-9-7-14(28-3)11-18(16)30-5)20(25-22(31)23-12)15-8-6-13(27-2)10-17(15)29-4/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKYNKBJHUHCCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2408330.png)
![6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B2408332.png)
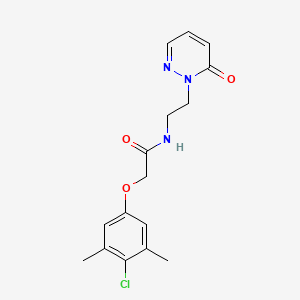
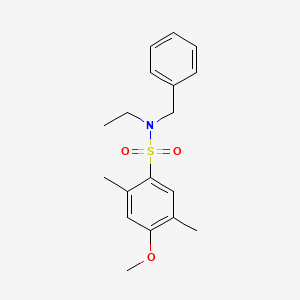
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2408338.png)

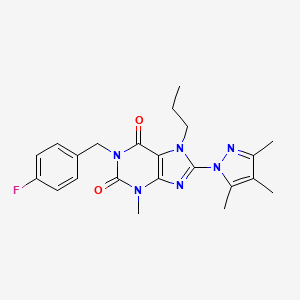
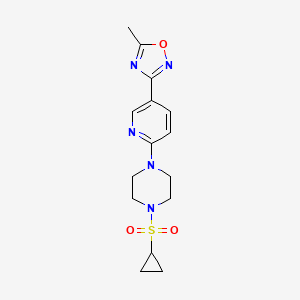
![5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2408342.png)
![N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2408344.png)
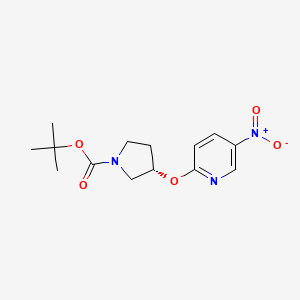
![6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide](/img/structure/B2408347.png)
![2-(3-(Diethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408348.png)